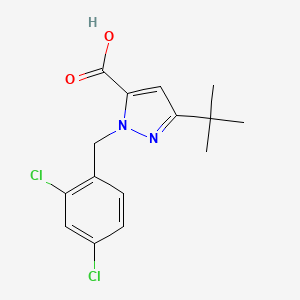

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid

Description

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based derivative featuring a tert-butyl group at position 3, a 2,4-dichlorobenzyl substituent at position 1, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely studied due to their structural versatility and biological relevance, including antitumor, antimicrobial, and enzyme-inhibitory properties . The synthesis of similar compounds, such as 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, involves reactions with N- and O-nucleophiles, highlighting the reactivity of the pyrazole scaffold . The 2,4-dichlorobenzyl group in this compound may enhance lipophilicity and influence molecular interactions, as seen in structurally related dichlorobenzyl-containing inhibitors of collagenase .

Properties

IUPAC Name |

5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O2/c1-15(2,3)13-7-12(14(20)21)19(18-13)8-9-4-5-10(16)6-11(9)17/h4-7H,8H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNZMDMWUNBVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370870 | |

| Record name | 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731081 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306937-02-0 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halide under basic conditions.

Attachment of the dichlorobenzyl group: This is usually done via a nucleophilic substitution reaction where the pyrazole ring is reacted with 2,4-dichlorobenzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The dichlorobenzyl group can be reduced to form a benzyl group.

Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of benzyl-substituted pyrazole.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-tert-butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid exhibits antimicrobial properties. A study conducted by Ouertatani-Sakouhi et al. (2017) demonstrated its effectiveness against Mycobacterium marinum, where it inhibited sliding motility, thereby reducing bacterial virulence in vitro .

Anti-cancer Potential

The compound has shown promise in cancer research. In vitro studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells. Further exploration into the structure-activity relationship (SAR) of this compound may yield insights into its efficacy against specific cancer types.

Pesticide Development

Due to its chemical structure, this compound can be explored as a potential pesticide. The presence of the dichlorobenzyl group may enhance its activity against certain pests while minimizing toxicity to non-target organisms. Studies are required to evaluate its effectiveness and safety in agricultural settings.

- Antimicrobial Efficacy :

-

Cancer Research :

- Study : Investigating pyrazole derivatives for apoptosis induction.

- Findings : Compounds similar to this compound showed promising results in inducing cell death in various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in inflammatory or cancer-related pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

- Lipophilicity and Solubility : The 2,4-dichlorobenzyl group increases hydrophobicity compared to analogs with methoxy or phenyl substituents. This may enhance membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding: The carboxylic acid group enables hydrogen bonding, similar to (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, which forms a 2.202 Å hydrogen bond with Gln215 in collagenase .

Crystallographic and Conformational Analysis

The crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (monoclinic P21/c, a = 12.336 Å, b = 17.632 Å, c = 8.7876 Å, β = 97.91°) reveals intermolecular hydrogen bonds involving the carboxylic acid group, stabilizing the lattice . By analogy, the 2,4-dichlorobenzyl substituent in the target compound may introduce steric hindrance, altering packing efficiency compared to phenyl or methoxy analogs.

Biological Activity

3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid is a bioactive compound with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of 327.2 g/mol. This compound has garnered attention due to its diverse pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.2 g/mol |

| CAS Number | 306937-02-0 |

| Melting Point | 145-148 °C |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial activity. A study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, showcasing their potential as antimicrobial agents .

Inhibitory Effects on Cancer Cells

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to reduce oxidative stress and improve neuronal survival in cellular models .

Case Studies

- Antimicrobial Efficacy : A study conducted on pyrazole derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

- Cancer Cell Line Studies : In research focusing on various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The study reported IC50 values that are promising for clinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.